methyl 4-methyl-3-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-methyl-3-[7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is a complex organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-[7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate typically involves multiple steps, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions . Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-[7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 4-methyl-3-[7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-[7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular functions.
Receptor binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
Gene expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Shares a similar benzoate structure but differs in functional groups and biological activities.
Methyl 4-hydroxybenzoate: Another benzoate derivative with distinct chemical properties and applications.
Uniqueness
Methyl 4-methyl-3-[7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is unique due to its complex structure, which imparts specific chemical reactivity and biological activities. Its combination of benzoxazine and benzenesulfonyl groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl 4-methyl-3-[[7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H26N2O6S/c1-16-5-10-20(11-6-16)35(31,32)28-15-24(34-23-13-17(2)7-12-22(23)28)25(29)27-21-14-19(26(30)33-4)9-8-18(21)3/h5-14,24H,15H2,1-4H3,(H,27,29) |
InChI Key |
ALOVEQQSENGTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C |
Origin of Product |
United States |
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